molecular formula C20H13F2N3OS B11293134 2,4-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

2,4-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B11293134
M. Wt: 381.4 g/mol
InChI Key: RQMXWTARUACCET-UHFFFAOYSA-N
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Description

2,4-DIFLUORO-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE is a complex organic compound that features a unique combination of fluorine atoms, a thiazolo[5,4-b]pyridine moiety, and a benzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

Molecular Formula

C20H13F2N3OS

Molecular Weight

381.4 g/mol

IUPAC Name

2,4-difluoro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H13F2N3OS/c1-11-13(19-25-17-6-3-9-23-20(17)27-19)4-2-5-16(11)24-18(26)14-8-7-12(21)10-15(14)22/h2-10H,1H3,(H,24,26)

InChI Key

RQMXWTARUACCET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)C3=NC4=C(S3)N=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIFLUORO-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiazolo[5,4-b]pyridine Moiety: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a thioamide.

    Introduction of the Fluorine Atoms: Fluorination reactions are carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).

    Coupling Reactions: The final coupling of the thiazolo[5,4-b]pyridine moiety with the benzamide group is typically performed using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2,4-DIFLUORO-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with Pd/C catalyst or LiAlH4 in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-DIFLUORO-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE involves inhibition of specific molecular targets:

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